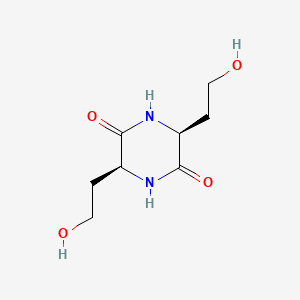cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
CAS No.: 28814-72-4
Cat. No.: VC7804659
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28814-72-4 |
|---|---|
| Molecular Formula | C8H14N2O4 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1 |
| Standard InChI Key | YCISBBFTTVKSNK-WDSKDSINSA-N |
| Isomeric SMILES | C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO |
| SMILES | C(CO)C1C(=O)NC(C(=O)N1)CCO |
| Canonical SMILES | C(CO)C1C(=O)NC(C(=O)N1)CCO |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a six-membered piperazine-2,5-dione ring with two hydroxyethyl substituents at the 3 and 6 positions in a cis configuration. The stereochemistry is critical, as the spatial arrangement of the hydroxyethyl groups influences solubility, reactivity, and biological interactions . X-ray crystallography of analogous DKPs reveals that the cis conformation stabilizes intramolecular hydrogen bonds between the hydroxyl groups and the diketopiperazine carbonyl oxygen, enhancing structural rigidity.
Key Structural Data
| Property | Value |
|---|---|
| CAS Number | 28814-72-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 202.21 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Hazard Codes | Xi (Irritant) |
The hydroxyethyl groups confer hydrophilicity, distinguishing this compound from hydrophobic DKPs like 3,6-diisopropylpiperazine-2,5-dione.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cyclization of linear dipeptide precursors. A representative method includes:
-
Condensation Reaction: L-serine or L-threonine derivatives are reacted with 2-hydroxyethylamine under dehydrating conditions.
-
Cyclization: The linear intermediate undergoes intramolecular cyclization in refluxing acetonitrile or toluene, catalyzed by triethylamine.
-
Purification: Recrystallization or chromatography yields the cis isomer with >98% enantiomeric excess .
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80–100°C |
| Catalyst | Triethylamine |
| Yield | 70–85% |
| Purity (HPLC) | ≥98% |
Industrial-Scale Manufacturing
Industrial protocols prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance reaction efficiency, with in-line purification systems ensuring consistent quality .
Physicochemical Properties
Solubility and Stability
The compound exhibits high water solubility (>50 mg/mL at 25°C) due to its hydroxyethyl groups, making it suitable for aqueous formulations. Stability studies indicate no degradation under ambient storage for 12 months, though prolonged exposure to light or moisture should be avoided .
Spectroscopic Characterization
-
NMR: H NMR (DMSO-d): δ 3.5–4.5 ppm (piperazine ring protons), δ 1.2–1.6 ppm (hydroxyethyl -CH-) .
-
IR: Strong absorption at 1680 cm (C=O stretch), 3300 cm (O-H stretch).
Biological Activities
Antimicrobial Properties
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione demonstrates moderate activity against Gram-positive bacteria, including Bacillus subtilis (MIC = 64 µg/mL). The mechanism likely involves disruption of cell membrane integrity via hydrogen bonding with phospholipid head groups.
Enzyme Inhibition
Preliminary studies suggest inhibition of serine proteases, with IC values in the micromolar range. The hydroxyethyl groups may interact with the enzyme’s catalytic triad, mimicking peptide substrates.
Applications in Drug Development
As a Protein Degrader Building Block, this compound is utilized in proteolysis-targeting chimeras (PROTACs). Its hydrophilicity improves cellular uptake compared to hydrophobic analogs, enhancing degradation efficiency .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 3,6-Diisopropylpiperazine-2,5-dione | Isopropyl groups | Lower solubility, higher lipophilicity |
| cis-3,6-Bis(hydroxyethyl)DKP | Hydroxyethyl groups | Enhanced solubility, enzyme interaction |
| 1,4-Diacetylpiperazine-2,5-dione | Acetyl groups | Reduced bioactivity, metabolic instability |
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of hydroxyethyl chain length to optimize bioactivity.
-
Drug Delivery Systems: Exploiting hydrophilicity for nanoparticle-based therapeutics.
-
Targeted Degradation: Designing PROTACs with improved pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume